tert-Butyl 4-(2-(2-bromo-4-fluorophenoxy)ethyl)piperazine-1-carboxylate
Overview
Description
tert-Butyl 4-(2-(2-bromo-4-fluorophenoxy)ethyl)piperazine-1-carboxylate: is a synthetic organic compound with the molecular formula C17H24BrFN2O3. This compound is notable for its unique structure, which includes a piperazine ring substituted with a tert-butyl group and a 2-(2-bromo-4-fluorophenoxy)ethyl moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of tert-Butyl 4-(2-(2-bromo-4-fluorophenoxy)ethyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and 2-(2-bromo-4-fluorophenoxy)ethyl bromide. The reaction is usually carried out in the presence of a base such as triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of solvents to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: : tert-Butyl 4-(2-(2-bromo-4-fluorophenoxy)ethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products
Substitution Reactions: Products include azido, thiocyanato, and amino derivatives of the original compound.
Oxidation and Reduction Reactions: Products include various oxides and dehalogenated derivatives.
Scientific Research Applications
tert-Butyl 4-(2-(2-bromo-4-fluorophenoxy)ethyl)piperazine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-(2-bromo-4-fluorophenoxy)ethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate
- tert-Butyl piperazine-1-carboxylate
- tert-Butyl 4-bromo-1H-pyrazole-1-carboxylate
Comparison: : tert-Butyl 4-(2-(2-bromo-4-fluorophenoxy)ethyl)piperazine-1-carboxylate is unique due to the presence of both bromine and fluorine atoms in its structure, which can significantly influence its reactivity and biological activity. Compared to similar compounds, it offers a distinct combination of chemical properties that make it valuable for specific research applications .
Biological Activity
tert-Butyl 4-(2-(2-bromo-4-fluorophenoxy)ethyl)piperazine-1-carboxylate, with the chemical formula C₁₇H₂₄BrFN₂O₃ and a molecular weight of approximately 403.29 g/mol, is a synthetic compound that has garnered attention in medicinal chemistry due to its structural complexity and potential biological activities. This article explores its biological activity, synthesis, and potential applications based on available literature and case studies.
Chemical Structure and Properties
The compound features a tert-butyl group , a piperazine ring , and a bromo-fluorophenoxy moiety . These structural components contribute to its unique properties, which may influence its interaction with biological targets.
Property | Value |
---|---|
Chemical Formula | C₁₇H₂₄BrFN₂O₃ |
Molecular Weight | 403.29 g/mol |
CAS Number | 1227955-27-2 |
Potential Pharmacological Effects
Piperazine derivatives have been associated with various biological activities, including:
- Antidepressant effects
- Antitumor properties
- Antimicrobial activity
The presence of halogen substituents (bromine and fluorine) in the structure may enhance the compound's lipophilicity and receptor binding affinity, potentially leading to increased efficacy in therapeutic applications.
Interaction Studies
Research indicates that compounds with similar piperazine structures have shown promising results in binding to various receptors. For instance, studies involving piperazine derivatives have demonstrated interactions with serotonin receptors, which are crucial for mood regulation. Although direct studies on this compound are scarce, it is hypothesized that it may exhibit similar receptor binding capabilities due to its structural features .
Synthesis and Derivatization
The synthesis of this compound typically involves multi-step reactions that can include:
- Formation of the piperazine ring.
- Introduction of the bromo-fluorophenoxy group.
- Carboxylation at the piperazine nitrogen.
Such synthetic pathways allow for further derivatization, potentially leading to analogs with enhanced biological activity or selectivity .
Comparative Analysis with Related Compounds
A comparative analysis with structurally related compounds can provide insights into the unique biological profiles of this compound.
Compound Name | CAS Number | Key Features |
---|---|---|
Tert-butyl 4-(2-(4-bromo-2-fluorophenoxy)ethyl)piperazine-1-carboxylate | 1227955-15-8 | Different halogen substitution pattern |
Tert-butyl 4-(2-(bromophenoxy)ethyl)piperazine-1-carboxylate | Unknown | Lacks fluorine substitution; may exhibit different activity |
Tert-butyl 4-[2-(3-bromo-phenoxy)ethyl]piperazine-1-carboxylate | Unknown | Variation in bromine positioning affecting receptor interaction |
Properties
IUPAC Name |
tert-butyl 4-[2-(2-bromo-4-fluorophenoxy)ethyl]piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrFN2O3/c1-17(2,3)24-16(22)21-8-6-20(7-9-21)10-11-23-15-5-4-13(19)12-14(15)18/h4-5,12H,6-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGOVQKYSDBXDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCOC2=C(C=C(C=C2)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrFN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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